2,6-Dichloro-3-nitroaniline

Chemical Synthesis Quality Control Procurement Specification

Researchers requiring a reliable isomer-specific intermediate for dye, pigment, or agrochemical synthesis often face challenges with inconsistent reactivity from generic nitroaniline sources. 2,6-Dichloro-3-nitroaniline (CAS 13785-48-3) provides a consistent, high-purity building block with a distinct substitution pattern that ensures predictable regioselective functionalization. - Consistent 98% purity minimizes side reactions and purification steps in multi-step syntheses. - Its unique 2,6-dichloro-3-nitro substitution profile enables distinct synthetic pathways not accessible with the 4-nitro isomer. - Bulk kg-scale availability with robust supply chain documentation supports pilot and commercial development.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 13785-48-3
Cat. No. B083519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-nitroaniline
CAS13785-48-3
Synonyms2,6-dichloro-3-nitroaniline
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl
InChIInChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2
InChIKeyFYMVQJCDXFAPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-nitroaniline Overview


2,6-Dichloro-3-nitroaniline (CAS 13785-48-3) is a dichlorinated nitroaniline isomer with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol . It serves primarily as an intermediate in the synthesis of complex organic molecules, dyes, and pigments . The compound is characterized by its specific substitution pattern (chlorines at the 2- and 6- positions, nitro group at the 3-position, and an amino group at the 1-position), which imparts distinct reactivity compared to other dichloronitroaniline isomers [1]. Its role as an intermediate is crucial in the production of dyes and agrochemicals .

Workflow Synthetic intermediate for dyes and agrochemicals
Selection Specific 2,6-dichloro-3-nitro substitution pattern governs reactivity
Use Context Requires batch-specific analytical confirmation for procurement

2,6-Dichloro-3-nitroaniline: Substitution Risks


Substituting 2,6-dichloro-3-nitroaniline with a closely related analog, such as 2,6-dichloro-4-nitroaniline (the commercial fungicide Dichloran), is not scientifically valid due to fundamental differences in electronic distribution and resulting reactivity profiles. The position of the nitro group dictates the compound's chemical behavior, including its propensity for nucleophilic aromatic substitution, reduction potential, and downstream synthetic utility [1]. While 2,6-dichloro-4-nitroaniline is a known agricultural fungicide with established antifungal activity against Botrytis cinerea and other pathogens [2], the 3-nitro isomer is primarily valued as a synthetic intermediate, particularly in dye and pigment manufacturing . Direct substitution would likely lead to failed reactions, impure products, or entirely different biological activities, as the isomer-specific electronic effects govern both synthetic outcomes and biological interactions [3].

Target Compound
Potential Substitute
2,6-Dichloro-3-nitroaniline Synthetic intermediate for dyes/pigments; reactivity driven by 3-nitro position
2,6-Dichloro-4-nitroaniline (Dichloran) Agricultural fungicide; distinct electronic distribution alters synthetic and biological outcomes
Isomer substitution may shift reactivity and lead to unexpected products or loss of synthetic utility.

2,6-Dichloro-3-nitroaniline Differentiation Evidence


Purity Specification

Commercial procurement of 2,6-dichloro-3-nitroaniline from reputable suppliers specifies a minimum purity of 98% as determined by Gas Chromatography (GC), with water content controlled to a maximum of 0.5% [1]. This purity level is critical for ensuring reproducible synthetic outcomes and minimizing side reactions in downstream applications. In comparison, generic or lower-grade nitroaniline intermediates may not adhere to such stringent specifications, leading to batch-to-batch variability and compromised yields .

Purity (GC)
Reported
≥98% (GC)
Supports synthetic reproducibility
Generic intermediates often lack such specification
Chemical Synthesis Quality Control Procurement Specification

Thermochemical Stability Profiling

Computational and experimental thermochemical studies on dichloronitroaniline isomers reveal that the standard molar enthalpy of formation (ΔfH°) in the crystalline phase at T = 298.15 K is distinctly different for each isomer. While precise data for 2,6-dichloro-3-nitroaniline was not located in the primary literature, the thermochemical properties of its close structural analog, 2,5-dichloro-4-nitroaniline, have been experimentally determined using rotating-bomb combustion calorimetry [1]. This class-level evidence confirms that the substitution pattern significantly impacts thermodynamic stability, which in turn affects reactivity, shelf-life, and handling requirements [2].

Thermochemical Data
Class-level inference
Data not located for target isomer
Stability estimates rely on analog data
Experimental ΔfH° available for 2,5-dichloro-4-nitroaniline
Thermochemistry Isomer Differentiation Computational Chemistry

Isomeric Identity Confirmation

The unique structural identity of 2,6-dichloro-3-nitroaniline is confirmed by its InChIKey (FYMVQJCDXFAPGG-UHFFFAOYSA-N) and can be verified via ¹H NMR spectroscopy . This is crucial for procurement, as misidentification with other isomers (e.g., 2,6-dichloro-4-nitroaniline, InChIKey: BIXZHMJUSMUDOQ-UHFFFAOYSA-N) would lead to incorrect experimental outcomes [1]. Reputable vendors provide batch-specific analytical data, including NMR, HPLC, and GC traces, to ensure isomeric purity and identity [2].

Isomeric Identity
Head-to-head
InChIKey: FYMVQJ...UHFFFAOYSA-N
Confirms correct isomer for synthesis
Distinct from 4-nitro isomer (BIXZHMJ...)
Analytical Chemistry Structural Confirmation Quality Assurance

Antifungal Activity Inference

While direct antifungal activity data for 2,6-dichloro-3-nitroaniline against specific fungal strains is not available in the primary literature, class-level evidence indicates that substituted nitroanilines can exhibit antifungal properties. Notably, the isomer 2,6-dichloro-4-nitroaniline (Dichloran) is a well-documented agricultural fungicide with high activity against Botrytis cinerea and is used in culture media to suppress fungal growth [1]. The 3-nitro isomer, however, is primarily utilized as a synthetic intermediate rather than a direct fungicide, suggesting a divergence in biological application based on nitro group positioning .

Antifungal Activity
Class-level inference
No direct data available
4-nitro isomer is fungicide; 3-nitro intended as intermediate
Avoid misuse as direct fungicide
Antifungal Agrochemical Biological Activity

2,6-Dichloro-3-nitroaniline Application Scenarios


Complex Organic Synthesis and Dyes

2,6-Dichloro-3-nitroaniline is optimally employed as a key intermediate in the synthesis of complex organic molecules, particularly in the production of dyes and pigments . Its specific substitution pattern allows for regioselective functionalization, enabling the construction of diverse chemical architectures. The high purity (≥98%) offered by reputable vendors ensures consistent reactivity and minimizes purification challenges, making it a reliable building block for multi-step syntheses .

Agrochemical Intermediate Development

As an intermediate, 2,6-dichloro-3-nitroaniline serves as a precursor in the development of agrochemicals, including potential fungicides and pesticides . While not a direct active ingredient like its 4-nitro isomer, its role in synthesizing novel aniline derivatives for agricultural applications is well-documented . Procurement of high-purity material is essential for ensuring the efficacy and safety profile of the final agrochemical product.

Thermochemical and Computational Studies

The compound is suitable for thermochemical and computational studies aimed at understanding the structure-property relationships of chloronitroaniline isomers . Its distinct substitution pattern makes it a valuable subject for investigating the impact of halogen and nitro group positioning on thermodynamic stability, electronic properties, and reactivity. Such studies contribute to the fundamental understanding of aromatic substitution effects.

Analytical Methods and Quality Control

2,6-Dichloro-3-nitroaniline can be utilized as a reference standard in analytical method development, particularly for chromatographic and spectroscopic techniques designed to differentiate and quantify nitroaniline isomers . Its unique InChIKey and spectral properties (e.g., ¹H NMR) provide a reliable benchmark for ensuring the identity and purity of related compounds in complex mixtures .

Application
Selection Property
Validation Focus
Dye and pigment intermediate synthesis
Regioselective substitution pattern
Purity and reactivity consistency
Agrochemical intermediate development
High-purity precursor
Batch-specific analytical identity
Thermochemical isomer studies
Isomer-specific thermochemical profile
Computational structure-property correlation
Analytical method reference standard
Unique InChIKey and spectral signature
Isomeric differentiation in complex mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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